Kinetic Preference of ECHDC1 for (S)-Ethylmalonyl-CoA versus (S)-Methylmalonyl-CoA
Recombinant mouse ECHDC1 decarboxylates (S)-ethylmalonyl-CoA with a catalytic efficiency (kcat/Km) of 9.9 × 10⁶ M⁻¹s⁻¹ in the absence of ATP-Mg²⁺, compared to only 0.51 × 10⁶ M⁻¹s⁻¹ for (S)-methylmalonyl-CoA under identical conditions [1]. The Km for (S)-ethylmalonyl-CoA is 0.96 μM, whereas the Km for (S)-methylmalonyl-CoA is 3.1 μM, representing a 3.2-fold difference in substrate affinity [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) of recombinant ECHDC1 decarboxylase |
|---|---|
| Target Compound Data | kcat/Km = 9.9 × 10⁶ M⁻¹s⁻¹; Km = 0.96 μM; kcat = 9.5 s⁻¹ |
| Comparator Or Baseline | (S)-Methylmalonyl-CoA: kcat/Km = 0.51 × 10⁶ M⁻¹s⁻¹; Km = 3.1 μM; kcat = 1.61 s⁻¹ |
| Quantified Difference | 19.4-fold higher catalytic efficiency; 3.2-fold lower Km for (S)-ethylmalonyl-CoA |
| Conditions | pH 7.1, 30°C, recombinant Mus musculus ECHDC1 in absence of ATP-Mg²⁺ |
Why This Matters
This quantitative 19.4-fold differential confirms that ECHDC1 activity assays and metabolite proofreading studies require (S)-ethylmalonyl-CoA rather than methylmalonyl-CoA to accurately reflect native substrate preference.
- [1] Linster, C.L., Noël, G., Stroobant, V., Vertommen, D., Vincent, M.F., Bommer, G.T., Veiga-da-Cunha, M., and Van Schaftingen, E. (2011). Ethylmalonyl-CoA decarboxylase, a new enzyme involved in metabolite proofreading. Journal of Biological Chemistry, 286(50), 42992-43003; Table 1. View Source
